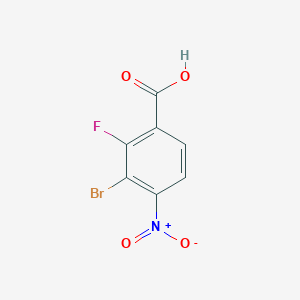
3-Bromo-2-fluoro-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-fluoro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluorobenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often require the use of strong acids like sulfuric acid and reagents such as nitric acid for nitration and bromine or brominating agents for bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-Bromo-2-fluoro-4-nitrobenzoic acid can undergo various chemical reactions, including:
Electrophilic substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. the bromine and fluorine atoms can still participate in such reactions under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Coupling reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Iron powder and hydrochloric acid.
Coupling: Palladium catalysts and boronic acids.
Major Products
Amino derivatives: From the reduction of the nitro group.
Biaryl compounds: From Suzuki-Miyaura coupling reactions.
科学的研究の応用
3-Bromo-2-fluoro-4-nitrobenzoic acid is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material science: As a building block for the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-2-fluoro-4-nitrobenzoic acid in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, which influences the reactivity of the other substituents. The bromine and fluorine atoms can participate in cross-coupling reactions, facilitated by palladium catalysts, to form new carbon-carbon bonds. The nitro group can also be reduced to an amino group, which can further react to form various derivatives .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 3-Fluoro-4-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness
3-Bromo-2-fluoro-4-nitrobenzoic acid is unique due to the specific arrangement of the bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and medicinal chemistry .
特性
分子式 |
C7H3BrFNO4 |
|---|---|
分子量 |
264.00 g/mol |
IUPAC名 |
3-bromo-2-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO4/c8-5-4(10(13)14)2-1-3(6(5)9)7(11)12/h1-2H,(H,11,12) |
InChIキー |
WLSATTJAPUFRHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
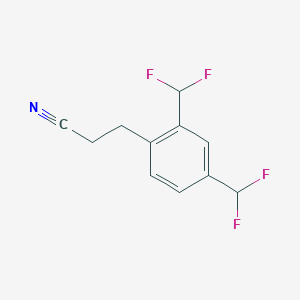
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
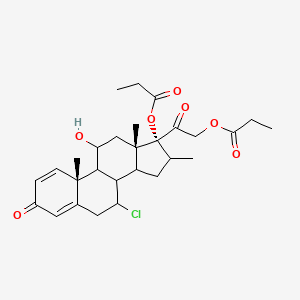
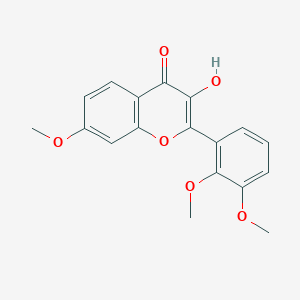
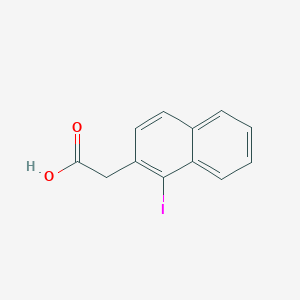
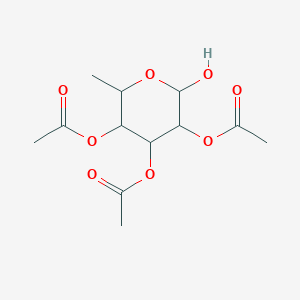
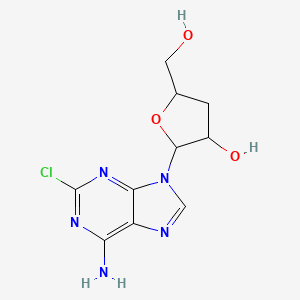

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)

![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)

